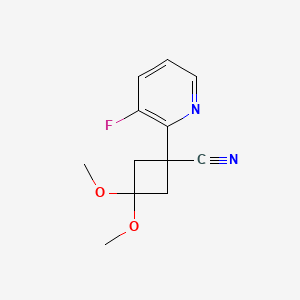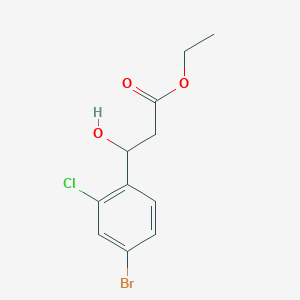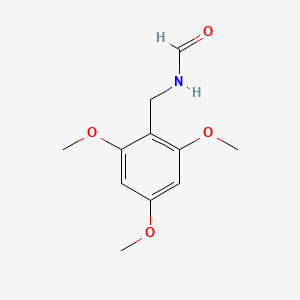![molecular formula C17H13F3N2O3 B13686443 Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)
Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by methylation and introduction of the trifluoromethoxyphenyl group . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzimidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives .
Aplicaciones Científicas De Investigación
Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Trifluoromethylbenzimidazole: Similar structure with a trifluoromethyl group instead of trifluoromethoxy.
Methylbenzimidazole: Lacks the trifluoromethoxyphenyl group.
Uniqueness
Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C17H13F3N2O3 |
|---|---|
Peso molecular |
350.29 g/mol |
Nombre IUPAC |
methyl 3-methyl-7-[4-(trifluoromethoxy)phenyl]benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H13F3N2O3/c1-22-9-21-15-13(7-11(8-14(15)22)16(23)24-2)10-3-5-12(6-4-10)25-17(18,19)20/h3-9H,1-2H3 |
Clave InChI |
JITNANSTDIAYOO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C(C=C(C=C21)C(=O)OC)C3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



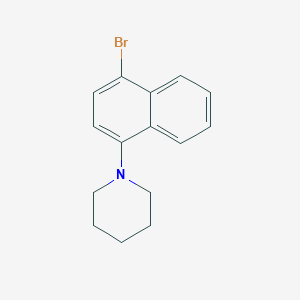
![2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)



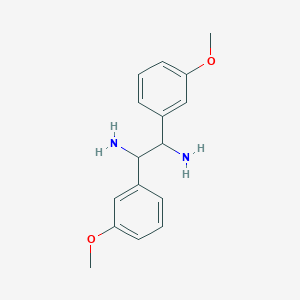
![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)
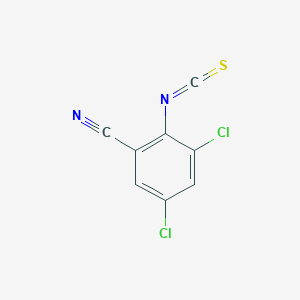
![1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)
